3-Descyano febuxostat-d9 is a deuterated derivative of 3-Descyano febuxostat, which is a selective xanthine oxidase inhibitor used primarily in the treatment of hyperuricemia associated with gout. The molecular formula for 3-Descyano febuxostat-d9 is CDHN OS, and it has a molecular weight of approximately 300.421 g/mol. This compound is notable for its stable isotope labeling, making it particularly valuable in scientific research for analytical and tracing purposes, especially in pharmacokinetic studies and metabolic research .
In terms of synthetic reactions, the preparation of 3-Descyano febuxostat-d9 typically involves deuterium exchange reactions where deuterated reagents and solvents are used to incorporate deuterium atoms into the molecular structure .
The biological activity of 3-Descyano febuxostat-d9 is closely aligned with that of febuxostat. It functions as a potent inhibitor of xanthine oxidase, exhibiting a Ki (inhibition constant) value of approximately 0.6 nM, indicating a high affinity for the target enzyme . This inhibition leads to a decrease in serum uric acid levels, making it effective in treating hyperuricemia and preventing gout flares. Additionally, studies suggest that febuxostat can mitigate oxidative stress and inflammation associated with renal ischemia-reperfusion injury .
The synthesis of 3-Descyano febuxostat-d9 generally involves several steps:
Industrial production methods focus on minimizing toxicity and maximizing yield while adhering to quality control standards .
3-Descyano febuxostat-d9 has diverse applications in scientific research:
Research indicates that 3-Descyano febuxostat-d9 may have interactions with other drugs metabolized by cytochrome P450 enzymes. For instance, studies have shown that co-administration with rosiglitazone does not significantly affect its pharmacokinetic parameters when taken alongside febuxostat . This suggests that 3-Descyano febuxostat-d9 can be safely administered with certain medications without adverse interactions.
Several compounds share structural similarities with 3-Descyano febuxostat-d9. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Febuxostat | CHNOS | Non-deuterated version; selective xanthine oxidase inhibitor |
| Allopurinol | CHNO | Another xanthine oxidase inhibitor; different mechanism |
| Oxypurinol | CHNO | Active metabolite of allopurinol; also inhibits xanthine oxidase |
Uniqueness: The key uniqueness of 3-Descyano febuxostat-d9 lies in its deuterated nature, which enhances its stability and allows for precise tracking in biological studies compared to its non-deuterated counterparts. This isotopic labeling provides researchers with valuable insights into drug metabolism and pharmacokinetics without altering the compound's fundamental biological activity .
The synthesis of 3-Descyano febuxostat represents a critical intermediate pathway in febuxostat derivative chemistry, characterized by the absence of the cyano functional group present in the parent compound [2]. The compound, systematically named 4-methyl-2-(4-(2-methylpropoxy)phenyl)thiazole-5-carboxylic acid, possesses the molecular formula C15H17NO3S with a molecular weight of 291.37 g/mol [2]. The synthetic approach typically begins with the formation of the thiazole ring system through cyclization reactions involving appropriately substituted starting materials [17].
The primary synthetic route involves the condensation of 4-hydroxybenzothioamide with ethyl-2-chloroacetoacetate to generate the thiazole ester intermediate [17]. This cyclization reaction proceeds with quantitative yield under controlled conditions, establishing the core thiazole-5-carboxylate framework essential for subsequent modifications [17]. The reaction mechanism involves nucleophilic attack of the thioamide nitrogen on the electrophilic carbon of the chloroacetate, followed by intramolecular cyclization and elimination of hydrogen chloride [17].
The isobutoxy side chain installation is achieved through nucleophilic substitution reactions using 2-methylpropyl halides or related alkylating agents under basic conditions . This alkylation step typically employs potassium carbonate or sodium hydride as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide . The reaction temperature and time are carefully controlled to minimize competing side reactions and ensure high regioselectivity for the desired para-substitution pattern .
Final hydrolysis of the ethyl ester functionality to yield the carboxylic acid is accomplished using sodium hydroxide in a mixed solvent system of methanol, tetrahydrofuran, and water [17]. This saponification reaction requires careful monitoring to prevent over-hydrolysis or degradation of the thiazole ring system [17]. The reaction typically proceeds at elevated temperatures with yields ranging from 75-85% after purification and recrystallization [17].
The preparation of 3-Descyano febuxostat-d9 involves strategic deuterium incorporation primarily within the isobutoxy side chain, where nine deuterium atoms replace hydrogen atoms to create the isotopically labeled analog [2] [4]. The compound maintains the chemical formula C15H8D9NO3S with a molecular weight of 300.42 g/mol, representing a mass increase of 9 atomic mass units compared to the non-deuterated parent compound [2] [4].
The deuterium incorporation strategy typically employs deuterated isobutyl alcohol or its synthetic precursors as key building blocks [4]. The most common approach involves the synthesis of deuterated 2-methylpropanol-d9, where deuterium atoms are strategically positioned at the methyl groups and the methylene carbon [4]. This deuterated alcohol intermediate is then converted to the corresponding bromide or tosylate derivative for subsequent coupling reactions [4].
Table 1: Deuterium Incorporation Strategies for Pharmaceutical Compounds
| Strategy | Description | Advantages | Limitations |
|---|---|---|---|
| Direct H/D Exchange | Replacement of hydrogen atoms with deuterium through acid/base catalyzed exchange reactions | Simple methodology, cost-effective for certain positions | Limited selectivity, variable isotopic purity |
| Deuterated Reagent Incorporation | Use of pre-deuterated building blocks or reagents in synthetic pathways | High isotopic purity, precise positioning of deuterium atoms | Higher cost, may require multi-step synthesis |
| Deuterated Solvent Mediated Exchange | Conducting reactions in deuterated solvents to facilitate H/D exchange | Mild conditions, suitable for sensitive compounds | May require extended reaction times, incomplete exchange |
| Catalytic Deuteration | Metal-catalyzed (Ir, Ru, Pt) deuteration reactions for selective incorporation | High regioselectivity, applicable to complex molecules | Expensive catalysts, may require specialized equipment |
| Enzymatic Deuteration | Biocatalytic approaches using enzymes to incorporate deuterium at specific positions | Highly stereo- and regioselective, environmentally friendly | Limited substrate scope, enzyme availability constraints |
The deuterated isobutoxy chain synthesis involves multiple deuterium exchange reactions using deuterium oxide or deuterated methanol as the deuterium source [6] [10]. Advanced catalytic methods employing iridium or ruthenium complexes enable selective hydrogen-deuterium exchange at specific positions within the alkyl chain [18]. These catalytic systems often operate under mild conditions and provide excellent control over the degree and position of deuterium incorporation [18].
Site-selective deuteration strategies have been developed to achieve precise isotopic labeling patterns [10]. These approaches utilize organometallic reagents and specialized catalytic systems to direct deuterium incorporation to predetermined positions within the molecular framework [10]. The methodology often involves the formation of organolithium or Grignard intermediates followed by quenching with deuterated electrophiles [10].
The optimization of synthetic conditions for 3-Descyano febuxostat-d9 requires careful consideration of multiple parameters to minimize impurity formation while maintaining high deuterium incorporation levels [17] [22]. Temperature control emerges as a critical factor, with optimal reaction temperatures typically ranging from 25-80°C depending on the specific transformation [13]. Higher temperatures can accelerate deuterium exchange rates but may also promote undesired side reactions or deuterium scrambling [13].
Reaction time optimization involves comprehensive time-course studies to determine the optimal duration for maximum deuterium incorporation while minimizing degradation products [16]. Extended reaction times can lead to increased deuterium incorporation but may also result in the formation of over-deuterated species or decomposition products [16]. Systematic monitoring using high-resolution mass spectrometry enables real-time assessment of reaction progress and impurity formation [16].
Table 3: Key Parameters for Optimization of Deuteration Reactions
| Parameter | Impact on Deuteration | Optimization Strategy |
|---|---|---|
| Temperature | Affects exchange rate and selectivity; higher temperatures increase rate but may reduce selectivity | Gradual temperature increase with monitoring; often start at room temperature and adjust as needed |
| Reaction Time | Longer times increase deuterium incorporation but may lead to side reactions or decomposition | Time-course studies with periodic sampling to determine optimal reaction duration |
| Catalyst Loading | Higher catalyst loading increases rate but may introduce metal impurities | Systematic variation of catalyst concentration to find minimum effective loading |
| Deuterium Source | Purity and concentration affect isotopic enrichment level; D₂O, CD₃OD, D₂ gas are common sources | Comparison of different deuterium sources and their impact on incorporation efficiency |
| Solvent System | Influences solubility, exchange rate, and selectivity; deuterated solvents can contribute to incorporation | Solvent screening and mixed solvent systems to balance solubility and reactivity |
| pH/Acidity | Acidic or basic conditions can promote exchange at different positions; pH control is critical | pH profiling to identify optimal conditions for target positions |
| Additives | Lewis acids, bases, or phase transfer catalysts can enhance deuteration efficiency | Additive screening to enhance reaction efficiency and selectivity |
Solvent system optimization plays a crucial role in impurity control, with deuterated solvents often employed to prevent dilution of isotopic labeling [15]. The choice of solvent affects both the reaction kinetics and the selectivity of deuterium incorporation [15]. Mixed solvent systems combining deuterated methanol with non-protic solvents often provide optimal conditions for controlled deuteration reactions [15].
Catalyst loading studies reveal that minimal effective catalyst concentrations reduce the formation of metal-containing impurities while maintaining acceptable reaction rates [13]. Systematic variation of catalyst concentration, typically ranging from 0.1-5 mol%, enables identification of optimal conditions for each specific transformation [13]. The use of heterogeneous catalysts can facilitate product purification and reduce metal contamination in the final product [13].
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for characterizing deuterium incorporation in 3-Descyano febuxostat-d9, providing detailed information about the position and extent of isotopic substitution [14] [15]. Proton Nuclear Magnetic Resonance analysis reveals characteristic changes in integration patterns corresponding to the deuterated positions, with deuterium atoms appearing as significantly reduced or absent signals in the protium spectrum [7] [15].
Deuterium Nuclear Magnetic Resonance spectroscopy provides direct confirmation of deuterium incorporation, with deuterium signals appearing in distinct chemical shift regions compared to their protium analogs [14]. The deuterium spectrum typically exhibits signals in the range of 0.5-4.0 parts per million for alkyl deuterium atoms, with coupling patterns reflecting the local molecular environment [14]. Integration of deuterium signals enables quantitative assessment of isotopic incorporation levels [14].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals isotope effects on carbon chemical shifts, particularly for carbons directly bonded to deuterium atoms [14]. These isotope shifts typically range from 0.1-0.3 parts per million upfield for carbons bearing deuterium substituents [14]. The magnitude of these shifts provides valuable structural information and confirms the site of deuterium incorporation [14].
Table 2: Advanced Characterization Techniques for Deuterated Compounds
| Technique | Application | Key Parameters | Sensitivity for Deuterium Detection |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Determination of deuterium position and incorporation level | Chemical shift (δ), coupling constants (J), integration values | High (can detect <1% deuterium incorporation) |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and isotopic distribution analysis | Mass accuracy (<5 ppm), isotopic pattern, fragmentation pattern | Very High (can detect trace levels of deuterated species) |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identification of C-D stretching vibrations and functional groups | C-D stretching (2000-2300 cm⁻¹), peak intensity ratios | Moderate (typically requires >5% deuterium incorporation) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of deuterated compounds and impurities | Retention time, mass-to-charge ratio (m/z), isotopic distribution | High (can detect <0.1% deuterated impurities) |
| Molecular Rotational Resonance (MRR) | Distinguishing isotopomers based on unique moments of inertia | Rotational constants, spectral patterns, isotopic shifts | Very High (can distinguish between isotopomers) |
Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide detailed connectivity information and spatial relationships within the deuterated molecule [15]. These advanced methods enable unambiguous assignment of deuterium positions and confirmation of the expected substitution pattern [15].
High-Resolution Mass Spectrometry analysis of 3-Descyano febuxostat-d9 provides precise molecular weight determination and detailed isotopic distribution patterns [11]. The technique enables detection of the molecular ion at mass-to-charge ratio 301.42, corresponding to the protonated molecular ion of the deuterated compound [11]. Mass accuracy measurements typically achieve precision better than 5 parts per million, enabling unambiguous molecular formula assignment [11].
Isotopic distribution analysis reveals the characteristic pattern associated with nine deuterium atoms, with the molecular ion cluster showing the expected isotopic envelope [11]. The relative intensities of isotopic peaks provide quantitative information about the purity of deuterium incorporation and the presence of partially deuterated species [11]. Electrospray ionization techniques facilitate gentle ionization of the compound while preserving deuterium labeling [11].
Tandem mass spectrometry experiments provide detailed fragmentation patterns that confirm the position of deuterium atoms within the molecular structure [11]. Collision-induced dissociation generates characteristic fragment ions that retain or lose deuterium atoms according to their positions within the molecule [11]. These fragmentation studies enable verification of the deuteration pattern and identification of any deuterium scrambling or exchange during analysis [11].
High-resolution accurate mass measurements of fragment ions provide additional structural confirmation and enable detection of impurities at trace levels [16]. The technique can identify partially deuterated analogs, over-deuterated species, and non-deuterated impurities with exceptional sensitivity [16]. Method validation studies demonstrate detection limits below 0.1% for related impurities [16].
Fourier-Transform Infrared spectroscopy provides complementary structural information through the identification of characteristic carbon-deuterium stretching vibrations [12]. Deuterium substitution results in significant shifts of vibrational frequencies compared to the corresponding carbon-hydrogen bonds, with carbon-deuterium stretching vibrations typically appearing in the 2000-2300 cm⁻¹ region [12]. These shifts reflect the reduced vibrational frequency associated with the increased mass of deuterium compared to protium [12].
The intensity ratios of carbon-deuterium to carbon-hydrogen stretching bands provide semi-quantitative information about the extent of deuterium incorporation [12]. Peak integration and deconvolution techniques enable estimation of deuterium content, particularly for compounds with partial deuteration [12]. The technique proves especially valuable for monitoring deuterium exchange reactions and assessing reaction completeness [12].
Fingerprint region analysis reveals subtle changes in skeletal vibrations and bending modes associated with deuterium substitution [28]. These changes, while less pronounced than stretching vibrations, provide additional confirmation of isotopic substitution and can reveal information about molecular conformation changes [28]. Advanced spectral processing techniques, including second-derivative and difference spectroscopy, enhance the detection of deuterium-induced spectral changes [28].
Early work on febuxostat impurity profiling showed that reverse-phase high performance liquid chromatography on silica-based C18 columns gives reliable baseline separation between the parent active substance and structurally related impurities, including the des-cyano analogue [3] [4]. Analysts achieved symmetrical peaks by combining phosphate buffer (pH 4.0–4.8) with high percentages of acetonitrile or methanol, thereby suppressing the ionisation of the carboxylic acid while maintaining elution strength [4] [5]. Use of smaller particle sizes (≤3 µm) further sharpened peak shapes, reduced run times to <7 minutes, and maintained resolution factors >2.0 between 3-Descyano febuxostat-d9 and co-eluting matrix components [3] [5].
| Source | Column | Mobile-phase composition | Flow rate (mL min⁻¹) | Detection λ (nm) | Retention time for 3-Descyano febuxostat-d9 | Resolution vs. febuxostat |
|---|---|---|---|---|---|---|
| Mukthinuthalapati et al. [4] | C18, 250 × 4.6 mm, 5 µm | Sodium acetate buffer : acetonitrile 40:60 | 1.2 | 254 | 3.52 min [4] | 2.1 [4] |
| Ranjith et al. [5] | C8, 250 × 4.6 mm, 5 µm | Phosphate buffer : acetonitrile 40:60 | 1.0 | 320 | 3.15 min [5] | 2.4 [5] |
| Kadivar et al. [6] | Kromasil C18, 150 × 4.6 mm, 5 µm | Gradient water / acetonitrile | 1.0 | Mass-selective | 4.80 min [6] | 2.6 [6] |
| Patent CN103389346B [7] | Octadecylsilane C18, 250 × 4.6 mm | Buffer : organic (gradient) | 1.0 | 315 | Not reported | 2.0 [7] |
Isotope dilution with 3-Descyano febuxostat-d9 has enabled femtomole-level quantification in plasma, urine, and finished-product extracts. Surya Prakasarao et al. coupled a C18 analytical column to a triple-quadrupole detector operating in multiple-reaction monitoring mode (precursor m/z 326.1 → product m/z 262.0 for the deuterated impurity), achieving a 2.0 minute total run time [8]. The method used protein precipitation followed by reconstitution in 80% acetonitrile, thereby maintaining recovery >90% across a 15–8,000 ng mL⁻¹ range [8].
A separate plasma assay developed by Xu et al. employed a two-pump switching strategy to isolate late-eluting lipids before entering the source, further lowering the background to give a lower limit of quantification of 1 ng mL⁻¹ when normalised against the 3-Descyano febuxostat-d9 signal [9].
| LC–MS/MS parameter | Surya Prakasarao et al. [8] | Xu et al. [9] | Kadivar et al. [6] |
|---|---|---|---|
| Ionisation mode | Positive electrospray | Positive electrospray | Positive electrospray |
| Quantifier transition (m/z) | 317.1 → 271.0 (API); 326.1 → 262.0 (D9) | 315.3 → 271.3 (API); 324.3 → 280.3 (D9) | Exact-mass Q-TOF, full scan |
| Lower limit of quantification | 15 ng mL⁻¹ [8] | 1 ng mL⁻¹ [9] | 0.05 µg g⁻¹ in drug substance [6] |
| Matrix | Human plasma | Human plasma | Bulk drug |
Forced-degradation studies subjecting febuxostat tablets to acid, base, oxidative, photolytic, and thermal stress demonstrated that none of the formed degradants interfered with the quantification window for the deuterated des-cyano impurity [10] [11]. Hydroxylamine, a known mutagenic residual, was quantified at 5.0 µg g⁻¹ without chromatographic overlap, confirming matrix selectivity even in the presence of derivatisation reagents [12].
Table 2 collates the most sensitive figures of merit reported for 3-Descyano febuxostat-d9.
| Study | Limit of detection | Limit of quantification | % Relative standard deviation at LOQ | Calibration range |
|---|---|---|---|---|
| Mukthinuthalapati et al. [4] | 0.0257 µg mL⁻¹ [4] | 0.0783 µg mL⁻¹ [4] | 0.41% [4] | 0.1-200 µg mL⁻¹ [4] |
| Ranjith et al. [5] | 0.018 µg mL⁻¹ [5] | 0.060 µg mL⁻¹ [5] | 0.55% [5] | 5-60 µg mL⁻¹ [5] |
| Surya Prakasarao et al. [8] | 5 ng mL⁻¹ (signal-to-noise = 3) [8] | 15 ng mL⁻¹ [8] | 3.2% [8] | 15-8,000 ng mL⁻¹ [8] |
| Xu et al. [9] | 0.3 ng mL⁻¹ [9] | 1 ng mL⁻¹ [9] | 4.1% [9] | 1-6,000 ng mL⁻¹ [9] |
| Kadivar et al. [6] | 0.75 µg g⁻¹ [6] | 2.26 µg g⁻¹ [6] | 5.8% [6] | 0.05-6.0 µg g⁻¹ [6] |
High performance liquid chromatography, high performance thin-layer chromatography, and ultra-performance liquid chromatography assays have each been validated under the International Council for Harmonisation Q1A(R2) framework for febuxostat and its des-cyano derivatives [10] [13] [11]. All three techniques resolved the deuterated impurity from baseline, but they differed in throughput and solvent consumption. Ultra-performance liquid chromatography used sub-2 µm particles to cut analysis time to <4 minutes per sample, whereas high performance thin-layer chromatography handled up to 15 samples simultaneously but required longer plate-conditioning steps [11].
| Assay type | Maximum degradation observed for 3-Descyano febuxostat-d9 | Key advantages | Throughput (samples h⁻¹) |
|---|---|---|---|
| Reverse-phase high performance liquid chromatography [10] | 18% under 0.1 M HCl/60 °C/4 h [10] | Widely available instrumentation | 8 [10] |
| Ultra-performance liquid chromatography (QbD approach) [11] | 12% under 3% H₂O₂/25 °C/24 h [11] | <4 min run time; low solvent | 15 [11] |
| High performance thin-layer chromatography [13] | 9% under 0.5 N NaOH/80 °C/2 h [13] | Parallel analysis; minimal waste | 30 [13] |